利伐沙班杂质 H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

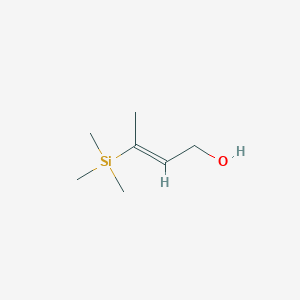

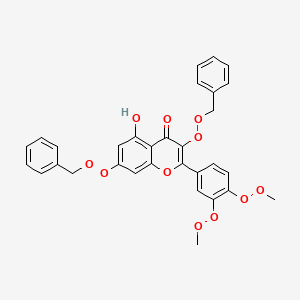

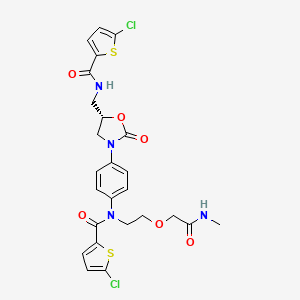

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, also known as 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, is a useful research compound. Its molecular formula is C₂₅H₂₄Cl₂N₄O₆S₂ and its molecular weight is 611.52. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物分析

利伐沙班杂质 H 用于制药行业中利伐沙班(一种抗凝血药物)的分析 {svg_1}. 两种不同的乙醇基 RP-HPLC 方法已被开发用于测定和定量片剂中利伐沙班相关物质 {svg_2}. 这些方法已根据 ICH 指南进行验证 {svg_3}.

绿色分析化学

利伐沙班及其杂质的这些 RP-HPLC 方法的开发基于绿色分析化学 (GAC) 原则 {svg_4}. 目的是通过使用环境友好的化学物质、优化能耗和减少有毒废物来减少环境危害并改善分析人员的健康 {svg_5}.

质量控制

This compound 用于质量控制实验室中利伐沙班片剂的分析 {svg_6}. 已开发的方法稳健,并已通过中心复合面实验设计得到证实 {svg_7}.

药物开发

This compound 用于药物开发流程中。 它用于开发和验证 RP-HPLC 方法,用于同时测定合成混合物中的阿司匹林和利伐沙班 {svg_8}.

研究与教育

This compound 用于研究与教育。 它用于研究研究和科学教育 {svg_9}.

合成化学

This compound 用于合成化学。 它用于开发利伐沙班相关物质的实用合成方法 {svg_10}.

作用机制

Target of Action

Rivaroxaban Impurity H, like Rivaroxaban, is likely to target Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

Rivaroxaban Impurity H is expected to act as a competitive inhibitor of Factor Xa . It binds to both free and clot-bound Factor Xa, preventing the activation of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by Rivaroxaban Impurity H is the coagulation cascade . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a critical step in blood clot formation . This action can affect downstream effects such as fibrin clot formation and platelet activation .

Pharmacokinetics

Rivaroxaban is rapidly absorbed, reaching maximum plasma concentrations 2-4 hours after intake . Its oral bioavailability is high (80-100%) for the 10 mg tablet . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects . These properties may be similar for Rivaroxaban Impurity H.

Result of Action

The primary molecular effect of Rivaroxaban Impurity H is the inhibition of Factor Xa, which leads to a decrease in thrombin production . This action at the cellular level disrupts the coagulation cascade, reducing the formation of blood clots .

Action Environment

The action of Rivaroxaban Impurity H, like most drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, gender, and health status . .

属性

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEMJJHGXGOKPN-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)COCCN(C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl2N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。